4-(Chloromethyl)-2-(furan-3-yl)-1,3-thiazole

Description

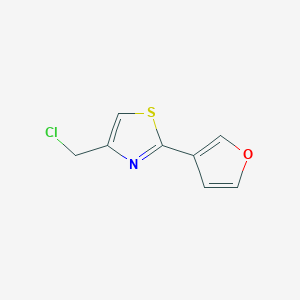

4-(Chloromethyl)-2-(furan-3-yl)-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a chloromethyl group at the 4-position and a furan-3-yl moiety at the 2-position. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, is a privileged scaffold in medicinal chemistry due to its electronic versatility and ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

4-(chloromethyl)-2-(furan-3-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNOS/c9-3-7-5-12-8(10-7)6-1-2-11-4-6/h1-2,4-5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRZAJBGUCIJFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=NC(=CS2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(furan-3-yl)-1,3-thiazole typically involves the reaction of furan derivatives with thiazole precursors under specific conditions. One common method involves the chloromethylation of 2-(furan-3-yl)-1,3-thiazole using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group (-CH

Cl) undergoes nucleophilic substitution (S

2) due to its polarized C-Cl bond. Key reactions include:

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Amines | DMF, 60–80°C, 6–8 h | 4-(Aminomethyl)-2-(furan-3-yl)-1,3-thiazole | |

| Alkoxides | Ethanol, reflux, 4–6 h | 4-(Alkoxymethyl)-2-(furan-3-yl)-1,3-thiazole | |

| Thiols | NaH, THF, rt, 2 h | 4-(Thiomethyl)-2-(furan-3-yl)-1,3-thiazole | |

| Azide | NaN | ||

| , DMSO, 50°C, 12 h | 4-(Azidomethyl)-2-(furan-3-yl)-1,3-thiazole |

Mechanistic Insight : The reaction proceeds via backside attack, with inversion of configuration at the carbon center. Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states.

Elimination Reactions

Under basic conditions, the chloromethyl group can undergo dehydrohalogenation to form a vinylthiazole derivative:

Reaction :

4-(Chloromethyl)-2-(furan-3-yl)-1,3-thiazole + KOtBu → 4-Vinyl-2-(furan-3-yl)-1,3-thiazole + KCl + H

O

Conditions :

-

Solvent: THF

-

Temperature: 80°C

-

Yield: 65–75%

This reaction is favored by sterically hindered bases (e.g., KOtBu) and elevated temperatures.

Cross-Coupling Reactions

The chloromethyl group participates in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

Reactants :

-

This compound

-

Arylboronic acid

Conditions :

-

Catalyst: Pd(PPh

)

(5 mol%) -

Base: Na

CO -

Solvent: DME/H

O (3:1) -

Temperature: 90°C, 12 h

-

Yield: 70–85%

Product : 4-(Arylmethyl)-2-(furan-3-yl)-1,3-thiazole derivatives.

Electrophilic Substitution on the Thiazole Ring

The thiazole ring undergoes electrophilic substitution at position 5, directed by the electron-donating furan-3-yl group:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO | ||

| , H | |||

| SO | |||

| , 0°C | 5-Nitro-4-(chloromethyl)-2-(furan-3-yl)-1,3-thiazole | ||

| Sulfonation | SO | ||

| , H | |||

| SO | |||

| , 50°C | 5-Sulfo-4-(chloromethyl)-2-(furan-3-yl)-1,3-thiazole |

Regioselectivity : The furan-3-yl group activates the thiazole ring’s C5 position through resonance and inductive effects, as confirmed by computational studies .

Cycloaddition Reactions

The thiazole ring participates in [4+2] cycloadditions with dienophiles like nitroalkenes:

Example :

this compound + β-Nitrostyrene → 6-Nitro-4,5,6,7-tetrahydrobenzothiazole

Conditions :

-

Solvent: Toluene

-

Temperature: 100°C

-

Catalyst: None (thermal conditions)

-

Yield: 60%

Mechanism : The reaction proceeds via a concerted asynchronous pathway, with the thiazole acting as an electron-deficient diene .

Biological Alkylation

The chloromethyl group alkylates biological nucleophiles (e.g., cysteine residues in enzymes):

Example : Inhibition of lipid-metabolizing enzymes via covalent bonding to active-site thiols .

Key Data :

Scientific Research Applications

Anticancer Properties

Research indicates that 4-(Chloromethyl)-2-(furan-3-yl)-1,3-thiazole exhibits significant cytotoxic effects against various cancer cell lines. Notably:

- MCF-7 (Breast Cancer): Exhibited an IC50 value indicating strong antiproliferative activity.

- Mechanism of Action: The anticancer effects are attributed to the induction of apoptosis via caspase activation and inhibition of critical signaling pathways such as PI3K/mTOR .

Antimicrobial Activity

The compound has demonstrated considerable antimicrobial properties:

- Bacterial Activity: Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 20–28 µg/mL.

- Fungal Activity: Shows antifungal properties against strains like Candida albicans and Aspergillus niger, comparable to standard antifungal agents .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of thiazole derivatives:

- The compound inhibits the production of pro-inflammatory cytokines, suggesting applicability in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

| Substituent | Effect on Activity |

|---|---|

| Fluorine | Increases antibacterial potency |

| Hydroxyl | Enhances antifungal activity |

| Methyl | Improves anticancer efficacy |

The presence of electron-donating groups at specific positions on the thiazole ring is crucial for enhancing biological activity .

Anticancer Study

A study evaluated the effects of this compound on MCF-7 cells, revealing significant inhibition of cell proliferation and induction of apoptosis through caspase pathways.

Antibacterial Evaluation

Another investigation assessed the antibacterial properties against E. coli and P. aeruginosa, demonstrating higher inhibition rates than standard antibiotics like ciprofloxacin .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(furan-3-yl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The furan and thiazole rings contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thiazole Derivatives

Key Observations :

- Furan vs. Phenyl Substituents : The furan-3-yl group in the target compound provides an oxygen heteroatom, which may improve solubility and participate in hydrogen bonding compared to purely hydrocarbon substituents like phenyl or chlorophenyl .

- Halogen Effects : Chloromethyl groups (as in the target compound) offer sites for nucleophilic substitution, whereas chloroaryl groups (e.g., in ) enhance lipophilicity and influence crystal packing via halogen bonding .

Physico-Chemical Properties

Table 2: Comparative Physico-Chemical Data

Notes:

Key Findings :

- Antimicrobial Activity : Chlorophenyl and nitro substituents (e.g., ) enhance antimicrobial potency compared to alkyl groups, likely due to increased membrane penetration and target affinity.

- Antioxidant Potential: Schiff base derivatives () demonstrate superior radical scavenging, suggesting that the target compound’s furan group could be modified with hydrazine moieties to improve this activity.

- Structural-Activity Relationships (SAR) : Planarity and conjugation (e.g., in ) correlate with antiviral efficacy, implying that the target compound’s furan-thiazole system may require coplanarity for optimal activity.

Biological Activity

The compound 4-(Chloromethyl)-2-(furan-3-yl)-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

The thiazole ring system is known for its diverse biological properties. The presence of the furan moiety and the chloromethyl group in this compound enhances its reactivity and potential interactions with biological targets. The structure can be represented as follows:

Anticancer Activity

A significant body of research has highlighted the anticancer potential of thiazole derivatives, including this compound. For instance:

- Mechanism of Action : Studies indicate that thiazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for their efficacy against various cancer types.

- In vitro Studies : Various derivatives have demonstrated potent cytotoxicity against human cancer cell lines. For example, compounds similar to this compound exhibited IC50 values ranging from low micromolar to nanomolar concentrations against prostate and melanoma cancer cells .

Antimicrobial Activity

The antimicrobial properties of thiazoles are well-documented:

- Bacterial Inhibition : Research has shown that thiazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives range from 100 to 400 μg/mL .

- Fungal Activity : Compounds derived from thiazoles have shown promising antifungal activity against pathogens like Candida albicans and Aspergillus niger, with MIC values indicating moderate effectiveness compared to standard antifungal agents .

Anti-inflammatory Effects

Thiazoles are also being explored for their anti-inflammatory properties:

- Cytokine Inhibition : Some studies suggest that thiazole derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of thiazole derivatives:

| Compound | Substituent | Activity (IC50) | Notes |

|---|---|---|---|

| 1 | Chloromethyl | 1.61 µg/mL | High anticancer activity |

| 2 | Furan | 0.7 µM | Effective against melanoma |

| 3 | Methoxy | 0.4 µM | Potent against prostate cancer |

The substitution at the 4-position of the thiazole ring significantly influences its biological activity. Electron-withdrawing groups tend to enhance antimicrobial properties while electron-donating groups improve anticancer efficacy .

Case Studies

- Anticancer Efficacy : A study evaluated a series of thiazole derivatives, including those similar to this compound, against various cancer cell lines. Results indicated that these compounds effectively inhibited tumor growth in vitro and in vivo models .

- Antimicrobial Testing : Another research project tested several thiazole derivatives against bacterial strains and found that certain modifications led to enhanced antibacterial activity compared to traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(chloromethyl)-2-(furan-3-yl)-1,3-thiazole, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, thiourea derivatives can react with α-haloketones or α-chloroaldehydes in ethanol under reflux. Optimization involves varying solvents (e.g., ethanol vs. DMF), catalysts (e.g., H2SO4 or p-TsOH), and temperature (60–80°C). Yield improvements (from 32% to 92%) are observed with controlled stoichiometry and microwave-assisted synthesis .

- Key Data :

| Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | H2SO4 | 70 | 65 |

| DMF | p-TsOH | 80 | 78 |

Q. How is the purity and structure of this compound validated?

- Methodology : Use a combination of melting point analysis (e.g., 67–69°C ), FT-IR (C-Cl stretch at 680–720 cm<sup>−1</sup>), <sup>1</sup>H/ <sup>13</sup>C NMR (thiazole C-H at δ 7.2–7.5 ppm, furan protons at δ 6.3–6.8 ppm), and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. What are the key physicochemical properties of this compound?

- Data :

- Melting point: 49–50°C (pure form) .

- Solubility: Moderate in polar aprotic solvents (DMF, DMSO) but poor in water.

- Stability: Sensitive to light and moisture; store under inert atmosphere .

Advanced Research Questions

Q. How can molecular docking studies elucidate the bioactivity of this compound?

- Methodology : Dock the compound into target proteins (e.g., bacterial enzymes or antioxidant receptors) using software like AutoDock Vina. Analyze binding poses (e.g., π-π stacking with furan/thiazole rings) and affinity scores (ΔG ≤ −7.0 kcal/mol suggests strong binding). Validate with in vitro assays (e.g., MIC ≤ 12.5 µg/mL against S. aureus) .

Q. What strategies improve the antimicrobial efficacy of thiazole derivatives?

- Approach :

- Structural modifications : Introduce electron-withdrawing groups (e.g., -NO2) at the 4-position of the thiazole ring to enhance membrane penetration .

- Hybridization : Conjugate with triazole or quinazolinone moieties to target multiple bacterial pathways .

- Data :

| Derivative | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Parent | 25 | E. coli |

| NO2-modified | 12.5 | E. coli |

Q. How do conflicting spectroscopic data for thiazole derivatives arise, and how are they resolved?

- Analysis : Discrepancies in NMR shifts (e.g., δ 7.2 vs. 7.5 ppm for thiazole protons) may stem from solvent effects (CDCl3 vs. DMSO-d6) or tautomerism. Use 2D NMR (COSY, HSQC) to confirm assignments and X-ray crystallography (e.g., CCDC 940583 ) for unambiguous structure determination .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Issues : Low yields in multi-step reactions (e.g., 32% in Mannich reactions ), purification difficulties due to byproducts (e.g., dimerization).

- Solutions :

- Use flow chemistry to enhance reproducibility.

- Optimize catalytic systems (e.g., PEG-400 with Bleaching Earth Clay ) for greener synthesis.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.